- Synthesis and resolution of substituted pipecolic acidsEuropean Polymer Journal, 1983, 19(10-11), 1055-65,
Cas no 934-60-1 (6-Methylpicolinic acid)

6-Methylpicolinic acid structure
Productnaam:6-Methylpicolinic acid
6-Methylpicolinic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- Inchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- InChI-sleutel: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=C(C)N=1)O
Berekende eigenschappen
- Exacte massa: 137.04800
- Monoisotopische massa: 137.047678
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 136
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 50.2
- Oppervlakte lading: 0
- XLogP3: 1.1
Experimentele eigenschappen
- Kleur/vorm: White to Yellow Solid
- Dichtheid: 1.23
- Smeltpunt: 127.0 to 132.0 deg-C
- Kookpunt: 100 °C/4.5 mmHg(lit.)
- Vlampunt: 100℃/4.5mm
- Brekindex: 1.561
- PSA: 50.19000
- LogboekP: 1.08820
- Oplosbaarheid: Not determined
6-Methylpicolinic acid Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36/37/39-S36
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:Store at room temperature
6-Methylpicolinic acid Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylpicolinic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28863-0.5g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 0.5g |
$21.0 | 2023-09-06 | |
Enamine | EN300-28863-10.0g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 10g |
$72.0 | 2023-05-03 | |
Enamine | EN300-28863-100.0g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 100g |
$462.0 | 2023-05-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0873-25G |
6-Methylpyridine-2-carboxylic Acid |
934-60-1 | >98.0%(T)(HPLC) | 25g |
¥1285.00 | 2024-04-15 | |
Chemenu | CM173681-500g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 500g |
$795 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046976-100g |
6-Methylpicolinic acid |
934-60-1 | 98% | 100g |
¥890.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62770-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 25g |
¥376.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D402486-500g |
2-Picoline-6-carboxylic acid |
934-60-1 | 97% | 500g |
$2700 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032689-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
¥89 | 2024-05-20 | |
TRC | M337943-500mg |
6-Methyl-2-pyridinecarboxylic Acid |
934-60-1 | 500mg |
$ 65.00 | 2022-06-03 |
6-Methylpicolinic acid Productiemethode
Synthetic Routes 1
Synthetic Routes 2
Reactievoorwaarden
Referentie
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Reactievoorwaarden
Referentie
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory systemActa Poloniae Pharmaceutica, 1996, 53(2), 133-135,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 9
Reactievoorwaarden
1.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Referentie
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical PropertiesInorganic Chemistry, 2003, 42(15), 4680-4695,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Referentie
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Referentie
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Referentie
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophilesBiocatalysis and Biotransformation, 1995, 12(4), 241-54,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referentie
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate additionChemical Communications (Cambridge, 2003, (15), 1948-1949,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referentie
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecaneApplied Microbiology and Biotechnology, 2010, 86(4), 1165-1170,
Synthetic Routes 19
Synthetic Routes 20
Reactievoorwaarden
Referentie
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Synthetic Routes 21
Synthetic Routes 22
Reactievoorwaarden
Referentie
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Synthetic Routes 23
Reactievoorwaarden
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 24
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 25
Reactievoorwaarden
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 26
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 27
Reactievoorwaarden
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Routes 28
Reactievoorwaarden
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referentie
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
6-Methylpicolinic acid Raw materials
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- 3-Methylcatechol
- 2-Methylbutanoic acid
- Benzoic acid
- methyl 3-oxobutanoate
- 2-(Bromomethyl)-6-methylpyridine
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
- Glucosamine hydrochloride
- Methyl 6-methylpyridine-2-carboxylate
- 2-cyano-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
6-Methylpicolinic acid Preparation Products
- p-Tyramine (51-67-2)
- 3-Methyl-1-hexanol (13231-81-7)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- Methyl 3-aminobenzoate (4518-10-9)
- 6-Methylpicolinic acid (934-60-1)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- o-Nicotine (23950-04-1)
- 2-Methylbutanoic acid (116-53-0)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
6-Methylpicolinic acid Gerelateerde literatuur
-
Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011
-
János P. Mészáros,Orsolya D?m?t?r,Carmen M. Hackl,Alexander Roller,Bernhard K. Keppler,Wolfgang Kandioller,éva A. Enyedy New J. Chem. 2018 42 11174
-
Badr El Aroussi,Josef Hamacek New J. Chem. 2017 41 4390
-
4. Reactions of formylchromone derivatives. Part 5. Transformations of 3-formylchromones into pyrroles and pyridinesPaul D. Clarke,Alan O. Fitton,Mario Kosmirak,Hans Suschitzky,John L. Suschitzky J. Chem. Soc. Perkin Trans. 1 1985 1747
-
Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Heterocyclische verbindingen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Pyridines en afgeleiden pyridinecarboxylenzuren
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Pyridines en afgeleiden Pyridinecarboxylic zuren en derivaten pyridinecarboxylenzuren
934-60-1 (6-Methylpicolinic acid) Gerelateerde producten
- 207399-25-5(Isoquinoline-3-carboxylic Acid Hydrate)
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)
- 18088-10-3(4,6-dimethylpyridine-2-carboxylic acid)
- 634-97-9(1H-pyrrole-2-carboxylic acid)
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 4434-13-3(5-methylpyridine-2-carboxylic acid)
- 98-98-6(Picolinic acid)
- 6624-49-3(Isoquinoline-3-carboxylic Acid)
- 4021-08-3(4-Methylpyridine-2-carboxylic Acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid

Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):459.0